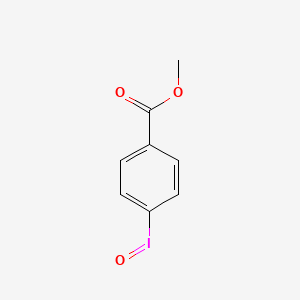
Methyl 4-iodosylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-iodosylbenzoate is an organic compound with the formula C8H7IO2. It is the methyl ester of 4-iodobenzoic acid and can be viewed as an iodinated derivative of methyl benzoate. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Methyl 4-iodosylbenzoate can be synthesized through the Fischer esterification of 4-iodobenzoic acid with methanol. The reaction typically involves heating the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the ester . Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-iodosylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The aryl-iodide functionality allows it to participate in coupling reactions, such as the Sonogashira coupling with trimethylsilylacetylene to form dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly documented.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions and strong acids or bases for esterification and hydrolysis reactions.
Scientific Research Applications
Methyl 4-iodosylbenzoate is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new polymers and advanced materials
Mechanism of Action
The mechanism of action of methyl 4-iodosylbenzoate primarily involves its reactivity as an aryl iodide. The iodine atom can participate in various substitution reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Methyl 4-iodosylbenzoate can be compared with other similar compounds, such as:
Methyl 4-bromobenzoate: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Methyl 4-chlorobenzoate: Another halogenated derivative with distinct chemical properties and uses.
Methyl 4-fluorobenzoate: Featuring a fluorine atom, this compound exhibits unique reactivity compared to its iodine counterpart.
These comparisons highlight the uniqueness of this compound, particularly in its reactivity and applications in organic synthesis.
Properties
CAS No. |
110349-21-8 |
|---|---|
Molecular Formula |
C8H7IO3 |
Molecular Weight |
278.04 g/mol |
IUPAC Name |
methyl 4-iodosylbenzoate |
InChI |
InChI=1S/C8H7IO3/c1-12-8(10)6-2-4-7(9-11)5-3-6/h2-5H,1H3 |
InChI Key |
HAIXKWYLLMWNPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)I=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















